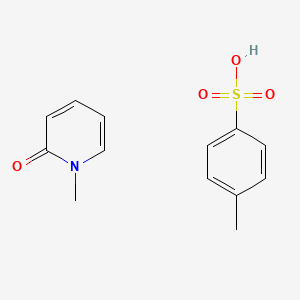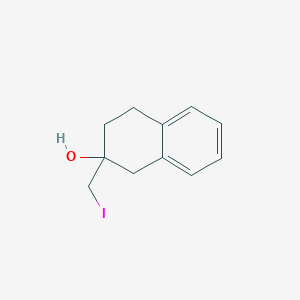
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features an iodomethyl group attached to a tetrahydronaphthalen-2-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the iodocyclization of 2-allylphenols. This reaction typically uses iodine as the iodinating agent and can be carried out in solvents such as water or ethanol-water mixtures . The reaction conditions often include the presence of a base like sodium bicarbonate to deprotonate the phenolic hydroxyl group and neutralize the hydrogen iodide formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodocyclization reactions using optimized conditions to ensure high yields and purity. The choice of solvent, temperature, and reaction time are critical factors that can influence the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Materials Science: It is utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol involves its ability to participate in various chemical reactions due to the presence of the iodomethyl and hydroxyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(iodomethyl)benzene: This compound features two iodomethyl groups attached to a benzene ring and is used in similar synthetic applications.
1,3-Bis(iodomethyl)benzene: Another isomeric derivative with applications in polymer formation and organic synthesis.
Uniqueness
2-(Iodomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its tetrahydronaphthalene core, which imparts distinct chemical properties compared to the simpler benzene derivatives. This structural difference allows for a broader range of applications and reactivity in various chemical processes.
Eigenschaften
CAS-Nummer |
109240-19-9 |
|---|---|
Molekularformel |
C11H13IO |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
2-(iodomethyl)-3,4-dihydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H13IO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8H2 |
InChI-Schlüssel |
ZRZHRHRZTGGDSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2=CC=CC=C21)(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
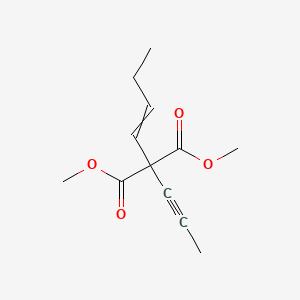
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)

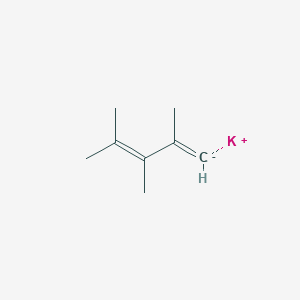
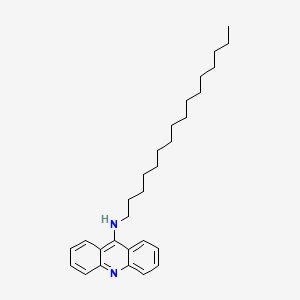
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
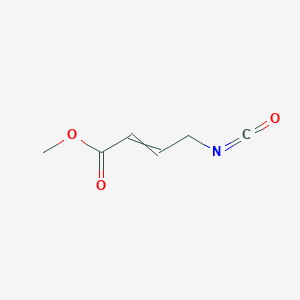
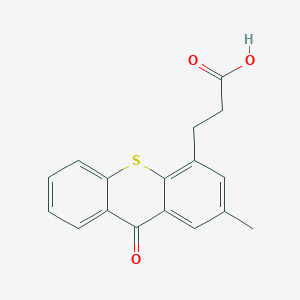
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
